molecular formula C18H12ClFN4O B2566430 5-[(3-Chlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 852451-03-7

5-[(3-Chlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2566430
CAS RN: 852451-03-7
M. Wt: 354.77
InChI Key: GFPGDKOSMBWRDX-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidine derivatives are a class of compounds that have been studied for their potential biological activities . They are considered as privileged core skeleton in the biologically active compounds and like a bioisostere of natural purine .


Synthesis Analysis

The synthesis of these compounds often involves the use of a variety of techniques, including microwave irradiation and ultrasonic-assisted reactions . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

Scientific Research Applications

Synthesis and Molecular Corroboration

The synthesis of novel pyrazoles, including compounds with structural similarities to 5-[(3-Chlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one, has been reported. These compounds exhibit significant biological properties such as antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies have been carried out to examine the interaction between these compounds and enzymes responsible for inflammation and breast cancer, identifying some as potent COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Antimicrobial and Anticancer Agents

Research on pyrazolo[4,3-d]-pyrimidine derivatives has demonstrated their potential as antimicrobial and anticancer agents. A study on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives showed higher anticancer activity than the reference drug, doxorubicin, in vitro, indicating their potential as promising therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Formulation Development for Poorly Soluble Compounds

A study focused on developing a precipitation-resistant solution formulation for a poorly water-soluble compound, aiming to increase in vivo exposure. This research is crucial for compounds with similar structural characteristics to 5-[(3-Chlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one, highlighting the importance of formulation strategies in drug development (Burton et al., 2012).

Adenosine Kinase Inhibitors and Receptor Affinity

The pyrazolo[3,4-d]pyrimidine ring system has been studied for its potential as adenosine kinase inhibitors and for exhibiting A1 adenosine receptor affinity. These studies are essential for understanding the therapeutic potential of compounds within this chemical class, including their role in inflammation and potential antiulcerogenic properties (Cottam, Wasson, Shih, Raychaudhuri, Di Pasquale, & Carson, 1993).

Herbicidal Activity

The herbicidal activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been explored, demonstrating that some compounds exhibit good inhibition activities against specific plants. This research opens the possibility of using such compounds in agricultural applications (Luo, Zhao, Zheng, & Wang, 2017).

Mechanism of Action

Pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit CDK2, a protein kinase that is an appealing target for cancer treatment .

properties

IUPAC Name

5-[(3-chlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4O/c19-13-3-1-2-12(8-13)10-23-11-21-17-16(18(23)25)9-22-24(17)15-6-4-14(20)5-7-15/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPGDKOSMBWRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Chlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one

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